molecular formula C11H18O2 B2671178 Ethyl bicyclo[2.2.2]octane-1-carboxylate CAS No. 31818-12-9

Ethyl bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B2671178
CAS No.: 31818-12-9
M. Wt: 182.263
InChI Key: JHFICTMLQKMABC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bicyclo[2.2.2]octane Scaffold Synthesis

The history of bicyclo[2.2.2]octane chemistry is fundamentally linked to the advent and development of one of the most powerful reactions in organic synthesis: the Diels-Alder reaction. rsc.org This Nobel Prize-winning cycloaddition provided the first reliable and efficient pathway to construct the BCO core. Early methods typically involved the [4+2] cycloaddition of a 1,3-cyclohexadiene (B119728) derivative with a suitable dienophile. rsc.orgthieme-connect.com This approach allows for the direct formation of the bicyclic skeleton with predictable stereochemistry.

Over the years, synthetic strategies have evolved significantly, broadening the scope and accessibility of BCO derivatives. Key advancements include:

Intramolecular Diels-Alder Reactions: Nature-inspired strategies employing intramolecular cycloadditions have been developed to construct sterically congested BCO cores, mimicking proposed biosynthetic pathways of natural products. nih.gov

Radical Cyclizations and Rearrangements: Beyond cycloadditions, methods involving radical cyclizations and rearrangements of other bicyclic systems, such as bicyclo[3.2.1]octenes, have provided alternative entries into the BCO framework. escholarship.org

Tandem Reactions: Modern approaches have focused on efficiency, developing metal-free tandem reactions that can rapidly assemble functionalized bicyclo[2.2.2]octane-1-carboxylates from simple starting materials in a highly enantioselective manner. rsc.org

Bridgehead Functionalization Routes: While initial syntheses often installed functionality on the bridges of the scaffold, dedicated methods for introducing substituents directly at the bridgehead positions have been a major area of development, overcoming the steric and electronic challenges associated with these sites. arkat-usa.orgacs.orgnih.gov

This evolution from fundamental cycloaddition reactions to sophisticated, highly selective tandem processes has transformed bicyclo[2.2.2]octane derivatives from academic curiosities into readily available building blocks for a multitude of applications.

Academic Significance of Ethyl Bicyclo[2.2.2]octane-1-carboxylate as a Model System for Bridgehead Reactivity Studies

This compound and its parent carboxylic acid have served as pivotal model systems for investigating the fundamental principles of bridgehead reactivity. The rigid BCO framework locks the bridgehead carbon in a specific geometry, preventing the planarization that is typically required for classical SN1 and SN2 reactions. This inherent structural constraint makes the BCO system an ideal platform for studying less common reaction pathways and the electronic effects governing them.

Studies involving these model compounds have been instrumental in:

Elucidating Substituent Effects: The rigid separation between the 1- and 4-positions allows for the unambiguous study of through-bond versus through-space electronic effects of substituents, without the complication of conformational changes.

Probing Carbocation Stability: Attempts to generate carbocations at the bridgehead of BCO systems have provided deep insights into the energetic cost of forming non-planar carbocations, a concept central to physical organic chemistry. iastate.edu The study of solvolysis reactions of bridgehead-substituted BCO derivatives has been particularly informative in this regard. kyoto-u.ac.jp

Investigating Radical Reactions: In contrast to ionic reactions, reactions involving bridgehead radicals proceed more readily, and the BCO scaffold has been used to study the stereoelectronics of these intermediates. escholarship.org

Serving as a Synthetic Intermediate: Beyond fundamental studies, this compound is a key synthetic intermediate. Its ester functionality provides a handle for further elaboration, making it a common precursor in the total synthesis of natural products and in the development of new pharmaceuticals. researchgate.net For instance, it is a crucial building block for certain MDM2 inhibitors in cancer therapy research.

The wealth of data generated from studies on this seemingly simple molecule has profoundly shaped our understanding of reactivity in sterically demanding and geometrically constrained environments.

Fundamental Principles Governing Strain and Rigidity in Bicyclo[2.2.2]octane Structures

The chemical and physical properties of the bicyclo[2.2.2]octane system are dominated by its unique geometry, which imparts significant rigidity and ring strain. Unlike its monocyclic counterpart, cyclohexane (B81311), which readily interconverts between chair conformations, the BCO framework is conformationally locked.

Conformation and Strain: The three six-membered rings of the BCO core are forced into boat-like conformations. researchgate.net An idealized, high-symmetry (D3h) structure would feature perfectly eclipsed C-C bonds along the bridges, leading to high torsional strain. oup.comwillingdoncollege.ac.in To alleviate this, the molecule undergoes a slight twisting motion about the C1-C4 axis, resulting in a lower energy, "twist-boat" conformation (D3 symmetry). oup.comechemi.comstackexchange.com This twisting relieves some of the eclipsing interactions, although the system remains strained. The strain energy of bicyclo[2.2.2]octane has been calculated to be approximately 11-12 kcal/mol. swarthmore.edu This strain is a combination of:

Torsional Strain: Due to remaining eclipsing or near-eclipsing interactions along the C-C bonds of the bridges. oup.com

Angle Strain: The internal bond angles are slightly distorted from the ideal tetrahedral angle of 109.5°.

Rigidity and its Consequences: The locked conformation of the BCO scaffold leads to a high degree of rigidity. This has several important consequences:

Predictable Geometry: The spatial relationship between substituents is fixed, which is highly advantageous in fields like drug design and materials science where precise positioning of functional groups is critical.

High Energy Barrier to Interconversion: The energy required to deform the scaffold is significant, meaning it acts as a rigid and reliable molecular building block even at elevated temperatures.

Influence on Reactivity: The rigidity prevents the adoption of transition state geometries required for many standard reactions at the bridgehead, as famously summarized by Bredt's Rule, which states that a double bond cannot be formed at a bridgehead position of a small bicyclic system. willingdoncollege.ac.in

The interplay of these factors makes the BCO scaffold a unique and valuable component in the design of complex molecular systems.

Table 1: Comparison of Structural Properties of Bicyclic Systems

PropertyBicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.2]octane (BCO)Cubanepara-substituted Benzene (B151609)
Bridgehead C-C Distance~1.9 Å~2.6 - 2.7 Å nih.gov~2.6 Å nih.gov~2.8 Å nih.gov
Ring Strain Energy~66.6 kcal/mol acs.org~11-12 kcal/mol swarthmore.eduHighN/A (Aromatic)
ConformationHighly RigidRigid, Twist-Boat echemi.comHighly RigidPlanar
Primary Use as Bioisostere mimics geometry but with shorter C-C distance. nih.govClosely mimics C-C distance of benzene. nih.gov mimics C-C distance but synthetically challenging. acs.orgThe parent aromatic system.

Current Research Landscape and Unaddressed Challenges in Bicyclo[2.2.2]octane Chemistry

The field of bicyclo[2.2.2]octane chemistry continues to be an active and fertile area of research, driven by the scaffold's utility in diverse applications. The current landscape is characterized by innovation in both synthesis and application.

Current Research Trends:

Medicinal Chemistry and Bioisosteres: A major focus is the use of the BCO core as a saturated, three-dimensional bioisostere for para-substituted phenyl rings. researchgate.netresearchgate.net Replacing a flat aromatic ring with a rigid, sp³-rich BCO scaffold can significantly improve a drug candidate's physicochemical properties, such as solubility and metabolic stability, while maintaining or even enhancing biological activity. researchgate.netacs.orgnih.govucl.ac.uk This strategy has shown promise in the development of novel therapeutics. rsc.orgresearchgate.net

Asymmetric Catalysis: Enantiomerically pure BCO derivatives are being developed as chiral ligands for transition metal catalysts. The rigid framework provides a well-defined chiral environment that can induce high stereoselectivity in a variety of chemical transformations.

Materials Science: The BCO unit's rigidity makes it an excellent building block for molecular materials. Research is exploring its use as a rigid linker in metal-organic frameworks (MOFs), as a component in molecular machines, and as a single-molecule insulator where its σ-system can exhibit quantum interference effects. researchgate.net

Advanced Synthetic Methods: Chemists continue to develop more efficient and selective ways to synthesize and functionalize the BCO core. This includes enantioselective methods to produce optically pure BCOs and novel reactions to functionalize the sterically hindered bridgehead positions. escholarship.orgrsc.orgacs.org Recent efforts have yielded tandem reactions that provide rapid access to a wide range of functionalized BCOs under mild, metal-free conditions. rsc.org

Unaddressed Challenges: Despite significant progress, several challenges remain:

Bridgehead Functionalization: While methods exist, the selective and high-yielding functionalization of the unactivated C-H bonds at the bridgehead positions remains a significant synthetic hurdle. acs.orgsmolecule.com

Stereocontrol: The development of general and practical methods for the stereoselective synthesis of polysubstituted BCO derivatives is an ongoing challenge.

Scalability: While many elegant synthetic methods have been reported in academic labs, scaling these processes for industrial applications can be difficult and costly.

Expanding the Bioisostere Concept: Further research is needed to fully understand the subtle electronic and steric effects of replacing aromatic rings with BCO scaffolds to better predict their impact on biological activity. nih.gov

Addressing these challenges will undoubtedly unlock new applications for this versatile scaffold and further solidify its importance in the chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-10(12)11-6-3-9(4-7-11)5-8-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFICTMLQKMABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Studies of Ethyl Bicyclo 2.2.2 Octane 1 Carboxylate

Reactivity Profile of the Bridgehead Ester Functional Group

The ester functional group at the bridgehead position of the bicyclo[2.2.2]octane system exhibits notable differences in reactivity compared to typical acyclic esters due to the rigid, caged structure of the molecule.

Nucleophilic Acyl Substitution Reactions at the Bridgehead Carbonyl

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, proceeding through a tetrahedral intermediate. libretexts.org However, for ethyl bicyclo[2.2.2]octane-1-carboxylate, this type of reaction is significantly hindered. The bridgehead substituents in the bicyclo[2.2.2]octane system are generally inert to nucleophilic substitution. google.com This low reactivity is attributed to the steric hindrance imposed by the bicyclic framework, which prevents the necessary conformational changes for a nucleophile to attack the carbonyl carbon and form the requisite tetrahedral intermediate. The rigid geometry of the cage structure cannot accommodate the ideal bond angles of an sp³-hybridized intermediate at the bridgehead, making the transition state energetically unfavorable.

Reduction and Oxidation Pathways of the Ester Moiety

The ester moiety of this compound can undergo reduction. Similar to other esters, it can be reduced to the corresponding primary alcohol, 1-(hydroxymethyl)bicyclo[2.2.2]octane. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride. For instance, related bicyclic benzoates are readily reduced by this reagent. kyoto-u.ac.jp The reduction of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate using a ruthenium catalyst also yields the corresponding diol, bicyclo[2.2.2]octane-1,4-diyldimethanol, further demonstrating the feasibility of reducing bridgehead ester groups. google.com

Oxidation of the bicyclo[2.2.2]octane framework is more complex. While specific oxidation of the ester group itself is not a common pathway, oxidative decarboxylation of the parent carboxylic acid, bicyclo[2.2.2]octane-1-carboxylic acid, can occur. acs.org For example, treatment of certain bicyclic dicarboxylic acids with lead tetraacetate can lead to oxidative decarboxylation, sometimes accompanied by skeletal rearrangements. researchgate.net

Radical and Carbocationic Reactivity at Bridgehead Positions

The generation of reactive intermediates such as radicals and carbocations at the bridgehead position of the bicyclo[2.2.2]octane system is a key area of study, revealing the profound influence of the rigid molecular geometry on reactivity.

Bridgehead Radical Abstraction and Rearrangements

Bridgehead radicals can be formed in bicyclo[2.2.2]octane systems. Studies on free-radical hydrogen abstraction from various polycyclic hydrocarbons have shown that abstraction from the bridgehead position of bicyclo[2.2.2]octane is possible, although it is less favored compared to more flexible systems like adamantane. core.ac.uk The brominative decarboxylation of bicyclo[2.2.2]octane-1-carboxylic acid is a notable reaction that proceeds through the formation of a bridgehead radical intermediate. acs.org

A significant feature of bridgehead radicals in this rigid framework is their resistance to rearrangement. The constrained geometry of the bicyclic system prevents the orbital overlaps necessary for typical radical rearrangements, leading to intermediates that are relatively stable in their original configuration.

Formation and Reactivity of Bridgehead Carbocations

The formation of a carbocation at the bridgehead of a bicyclo[2.2.2]octane system is energetically demanding. A carbocation prefers a planar geometry (sp² hybridization), but the rigid cage structure of bicyclo[2.2.2]octane prevents the bridgehead carbon from achieving this planarity. core.ac.uk This results in a significant amount of strain, making the bicyclo[2.2.2]oct-1-yl carbocation relatively unstable compared to its acyclic counterparts. iastate.eduresearchgate.net

Despite this instability, the bridgehead carbocation can be generated from precursors such as 1-bromobicyclo[2.2.2]octane using silver salts. iastate.edu A key characteristic of this carbocation is its inability to undergo the hydride shifts that are common in other carbocationic systems. iastate.eduiastate.edu Consequently, substitution reactions at this position proceed with retention of configuration, as the incoming nucleophile is forced to attack from the face opposite the leaving group, which is sterically shielded by the ring structure. iastate.edu These bridgehead carbocations have been shown to react effectively with a variety of intermolecular and intramolecular nucleophiles. iastate.edu

Table 1: Reactivity of Bicyclo[2.2.2]oct-1-yl Carbocation with Various Nucleophiles iastate.edu
NucleophileProductYield
Allyltrimethylsilane1-Allylbicyclo[2.2.2]octaneData not specified
Ethyl acetoacetateEthyl 2-(bicyclo[2.2.2]octan-1-yl)-3-oxobutanoateData not specified
Benzene (B151609)1-Phenylbicyclo[2.2.2]octaneData not specified
Enol silyl (B83357) ethersCorresponding C-alkylated ketoneData not specified

Ring-Opening and Skeletal Rearrangement Mechanisms of the Bicyclo[2.2.2]octane Framework

The bicyclo[2.2.2]octane skeleton, while rigid, is susceptible to skeletal rearrangements, particularly under conditions that favor carbocation formation. These rearrangements are driven by the release of ring strain and typically result in the formation of the thermodynamically more stable bicyclo[3.2.1]octane system. researchgate.netacs.org

Transmission of Electronic Effects in Bicyclo[2.2.2]octane Systems

The bicyclo[2.2.2]octane framework serves as a crucial model system for investigating the transmission of non-conjugative electronic effects. Its rigid, cage-like structure prevents the transmission of substituent effects through resonance, isolating inductive and field effects. caltech.edunih.gov Studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and their corresponding ethyl esters, such as this compound, have been instrumental in quantifying how the electronic influence of a substituent at one bridgehead (C4) is transmitted to a reactive functional group at the other (C1). caltech.edu

Remarkably, the magnitude of these substituent influences in the bicyclo[2.2.2]octane system is comparable to those observed in meta- and para-substituted benzene derivatives. caltech.edu This significant transmission in a saturated, rigid system highlights the efficacy of through-space and through-bond electronic communication. The reactivity of these compounds, including the ionization of the carboxylic acids and the saponification rates of their esters, shows a clear and consistent dependence on the nature of the substituent at the 4-position. caltech.edu For instance, electron-withdrawing groups increase the acidity of the corresponding carboxylic acid and accelerate the saponification rate of the ethyl ester. caltech.edu

The order of reactivity for various substituents (X) at the 4-position in influencing reactions at the 1-position has been established as: -C≡N > -Br > -CO₂C₂H₅ > -OH > -H. caltech.edu This trend demonstrates a clear correlation between the electronic properties of the substituent and the reactivity at the distant functional group, providing a foundational understanding of electronic effects in non-conjugated systems. caltech.edu

Through-Space vs. Through-Bond Interactions in Substituent Effects

A central topic in the study of bicyclo[2.2.2]octane systems is the precise mechanism by which electronic effects are transmitted: through the sigma bonds of the molecular framework (a through-bond inductive effect) or directly through the cavity of the cage structure (a through-space field effect). nih.gov For many years, this has been a subject of considerable debate, with evidence supporting both pathways.

The through-space or field effect is an electrostatic interaction that depends on the distance and orientation of the substituent's dipole relative to the reaction center. researchgate.net Theoretical models, such as the Kirkwood-Westheimer ellipsoidal cavity model, provide qualitative agreement with experimental results, suggesting a significant role for the field effect. caltech.edu Further computational studies calculating the acidities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids found that they were linearly dependent on the C-X bond dipoles, which is characteristic of a field effect. researchgate.net These calculations also indicated that the substituents had a negligible effect on the electron density at the C1 bridgehead, lending further support to the dominance of a through-space mechanism. researchgate.net

Conversely, the through-bond or inductive effect involves the polarization of successive sigma bonds throughout the molecular skeleton. Quantum chemical modeling and the application of concepts like the "charge of the substituent active region" have revealed that inductive interactions transmitted through bonds are significant. nih.gov Some detailed studies have concluded that the transmission of substituent effects through space, particularly for uncharged functional groups, is of "little validity," suggesting the through-bond mechanism is predominant. nih.gov

Current understanding suggests that the observed substituent effects are a composite of both through-space and through-bond interactions. nih.govrsc.org The relative contribution of each mechanism can depend on the specific substituent, the reaction conditions, and the medium. However, many recent studies lean towards the through-space field effect as the primary mode of transmission in the rigid bicyclo[2.2.2]octane cage. researchgate.net

Table 1: Reactivity Data for 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids and Ethyl Esters caltech.edu
Substituent (X)Apparent Ionization Constant of Acid (pKₐ') in 50% Ethanol (B145695)/Water at 25°CSaponification Rate of Ethyl Ester (k x 10⁵) in 87.8% Ethanol at 30°C
-H6.671.83
-OH6.463.13
-CO₂C₂H₅6.334.01
-Br6.264.81
-C≡N6.166.38

Theoretical and Computational Chemistry of Ethyl Bicyclo 2.2.2 Octane 1 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the ground state geometries and energetics of organic molecules due to its balance of accuracy and computational cost. For bicyclo[2.2.2]octane derivatives, DFT calculations, particularly using the B3LYP functional, have been employed to determine optimized geometries, bond lengths, bond angles, and thermodynamic properties.

While specific DFT data for Ethyl bicyclo[2.2.2]octane-1-carboxylate is not extensively published, studies on the closely related bicyclo[2.2.2]octane-1-carboxylic acid and other 1,4-disubstituted BCO derivatives provide a strong foundation for understanding its geometric and energetic characteristics. The rigid BCO cage is characterized by its high symmetry. The introduction of the ethyl carboxylate group at the bridgehead position (C1) induces minor distortions in the cage to accommodate the substituent.

Below is a table of representative calculated geometric parameters for the bicyclo[2.2.2]octane-1-carboxylic acid core, which are expected to be very similar in the ethyl ester derivative. These calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.

ParameterDescriptionTypical Calculated Value
C1-C2 Bond LengthLength of the bond between the bridgehead carbon and an adjacent carbon.1.54 Å
C2-C3 Bond LengthLength of the bond between two carbons in the ethano bridges.1.55 Å
C1-C7 Bond LengthLength of the bond connecting the two bridgehead carbons through a bridge.Not directly bonded
C1-C(O)O Bond AngleAngle around the bridgehead carbon connected to the carboxylate group.110.5°
C2-C1-C6 Bond AngleAngle within one of the six-membered rings of the bicyclic system.109.8°
Dihedral Angle C2-C1-C7-C8A measure of the twist in the bicyclic system.~0° (eclipsed)

The energetics of the molecule, including its heat of formation and strain energy, are also key parameters that can be determined through DFT calculations. The bicyclo[2.2.2]octane framework possesses a moderate amount of ring strain due to the eclipsed conformations along the ethano bridges.

Ab Initio Methods for Delving into Electronic Properties

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for investigating electronic properties. These methods are particularly useful for calculating properties like electron affinities, ionization potentials, and dipole moments with high accuracy. For substituted bicyclo[2.2.2]octane derivatives, ab initio calculations have been crucial in understanding the transmission of electronic effects through the saturated sigma framework.

The electronic properties of this compound are influenced by the inductive effect of the ethyl carboxylate group. This electron-withdrawing group influences the charge distribution across the bicyclic cage. Theoretical studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have shown that the electronic influence of a substituent is transmitted through the rigid framework, affecting the acidity of the carboxylic acid group. researchgate.net This transmission is primarily through-bond and through-space field effects.

Comprehensive Conformational Analysis and Energy Landscape Mapping

The conformational analysis of bicyclic systems is fundamental to understanding their reactivity and physical properties. The rigid nature of the bicyclo[2.2.2]octane core simplifies this analysis compared to more flexible acyclic or monocyclic systems.

Evaluation of Conformational Flexibility and Preferred Conformations

The bicyclo[2.2.2]octane skeleton is known for its conformational rigidity. The molecule is locked in a highly symmetric, twisted-boat conformation. Unlike cyclohexane (B81311), which can readily undergo ring-flipping, the bicyclo[2.2.2]octane cage has very high energy barriers to conformational changes. This rigidity is a defining characteristic of the system.

For this compound, the conformational flexibility is primarily associated with the rotation of the ethyl carboxylate group around the C1-C(O) bond. The energy landscape for this rotation is expected to have relatively low barriers, with preferred conformations that minimize steric interactions between the ethyl group and the bicyclic cage. The two main conformations of the ester group would be syn-periplanar and anti-periplanar with respect to one of the C1-C2 bonds, with the latter likely being slightly more stable.

Influence of Substituents on Conformational Preferences

The introduction of substituents on the bicyclo[2.2.2]octane framework generally does not alter the conformation of the cage itself due to its inherent rigidity. However, the substituents' own conformational preferences can be influenced by their interaction with the bicyclic system. In the case of this compound, the ethyl group of the ester can adopt different rotational conformations.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and identifying the structures of transition states. For bicyclo[2.2.2]octane derivatives, these methods can be used to explore reaction mechanisms, predict reaction rates, and understand the stereochemical outcomes of reactions.

While specific computational studies on the reaction pathways of this compound are not widely reported, the general principles of applying computational methods to this class of compounds are well-established. For instance, DFT calculations can be used to model the transition states of reactions such as hydrolysis of the ester group or reactions involving the bicyclic framework.

The general workflow for predicting a reaction pathway involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their minimum energy structures.

Searching for Transition States: A search for the first-order saddle point on the potential energy surface that connects the reactants and products is performed. This structure corresponds to the transition state.

Verifying the Transition State: The transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Mapping the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to follow the reaction path from the transition state down to the reactants and products, confirming the connection.

These computational approaches could be applied to study, for example, the mechanism of the saponification of this compound, providing detailed insights into the energies of intermediates and transition states.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and intermolecular interactions of chemical systems. While specific MD studies focusing exclusively on this compound are not extensively documented in the literature, the dynamic properties of the parent bicyclo[2.2.2]octane (BCO) scaffold and its derivatives have been a subject of significant investigation. These studies provide a strong basis for understanding the expected behavior of the title compound.

Intrinsic Dynamic Behavior of the BCO Core

The BCO cage is not a static entity. Due to its high symmetry and relatively cylindrical shape, the BCO fragment can function as a molecular rotor, capable of rapid rotation even within the constrained environment of a crystal lattice. acs.orgnih.gov Solid-state NMR studies on steroidal molecules containing a BCO rotator have determined that the activation energy for this rotation can be remarkably low, on the order of 1.15 to 2.75 kcal/mol. acs.orgnih.govresearchgate.net This low barrier allows for extremely fast rotational site exchange, with rates reaching gigahertz frequencies (up to 10¹¹ s⁻¹) at ambient temperatures. nih.govresearchgate.net This inherent property suggests that the BCO core of this compound is highly dynamic, a factor that influences its interactions with its environment.

Interactions in Supramolecular Assemblies

The rigid, nonpolar nature of the BCO core makes it an excellent guest component in host-guest chemistry, a key area of supramolecular chemistry. chinesechemsoc.orgnih.gov MD simulations and experimental studies on related BCO derivatives show they form stable complexes with macrocyclic hosts like cucurbit nih.govuril (CB nih.gov). nih.govacs.org The hydrophobic BCO moiety is encapsulated within the host's cavity, driven by the hydrophobic effect, while polar substituents can interact with the host's portals. nih.gov For instance, studies on a bicyclo[2.2.2]octane guest bearing a carboxylate group demonstrated that its binding affinity for CB nih.gov could be switched by altering the pH, which protonates or deprotonates the carboxylate. chinesechemsoc.org This indicates that this compound would likely exhibit similar host-guest behavior, with the ethyl ester group influencing the orientation and strength of binding within a macrocyclic host.

A case study illustrating the application of MD simulations to a related compound involves an inhibitor of the influenza polymerase PB2, which contains a bicyclo[2.2.2]octane-2-carboxylic acid fragment. mdpi.com MD simulations of this inhibitor bound to the protein's active site were used to assess the stability of the complex. Calculations of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) revealed that the BCO-containing ligand maintained a stable conformation within the binding pocket, held in place by a network of hydrogen bonds, ionic bridges, and hydrophobic interactions. mdpi.com Such simulations are crucial for understanding how the dynamic behavior of the BCO scaffold contributes to the stability and specificity of intermolecular interactions. mdpi.com

Structure-Property Relationship Studies

The rigid, saturated framework of the bicyclo[2.2.2]octane system is a cornerstone of physical organic chemistry, serving as an ideal model for studying structure-property relationships. Its locked conformation prevents conformational ambiguity and precludes the transmission of electronic effects via resonance (conjugation), allowing for the isolated study of through-bond and through-space interactions, often referred to as inductive and field effects, respectively. nih.govresearchgate.net

Transmission of Electronic Effects

Quantum chemical modeling has been extensively applied to understand how substituents on the BCO cage influence its chemical properties and reactivity. nih.gov Density Functional Theory (DFT) calculations, often at the B3LYP/6-311++G** level of theory, are used to analyze the electronic structure of 1- and 1,4-substituted BCO derivatives. nih.govresearchgate.net These studies have largely concluded that substituent effects are transmitted primarily through the sigma bonds of the cage framework (an inductive effect), rather than through space (a field effect). nih.gov

Computational models such as the "charge of the substituent active region" (cSAR) provide a quantitative measure of the electron-donating or electron-withdrawing power of a substituent in these systems. nih.govresearchgate.net By calculating the cSAR for a wide range of substituents (e.g., -NO₂, -CN, -F, -OH, -NH₂), researchers can build a detailed understanding of how electronic perturbations are propagated through the bicyclic structure. nih.gov These theoretical approaches have shown that the substituent effect in BCO systems is highly additive. researchgate.net

Influence on Reactivity

The electronic effects transmitted through the BCO skeleton directly impact the reactivity of functional groups attached to it. For this compound, the reactivity of the ester group—for example, its susceptibility to hydrolysis—is influenced by the electronic nature of any substituent at the C4 position. An electron-withdrawing group at C4 would increase the partial positive charge on the carbonyl carbon at C1, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, an electron-donating group would decrease its reactivity.

Studies on the acidity (pKa) of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids provide a direct experimental measure of these transmitted electronic effects. nih.gov The pKa of the acid is a proxy for the electronic environment at the bridgehead carboxyl group, which is directly related to the reactivity of its corresponding ethyl ester. Computational studies on related bicyclic quinones have also successfully correlated the redox potentials—a measure of reactivity—with the calculated energies of their frontier molecular orbitals (LUMO), demonstrating the predictive power of these structure-property models. beilstein-journals.org

The following table summarizes the established relationships between substituent type and the predicted effect on the reactivity of the bridgehead carboxylate function in a bicyclo[2.2.2]octane system.

Substituent Type at C4Electronic EffectPredicted Influence on C1-Carbonyl Group ReactivityKey Findings / Rationale
Strongly Electron-Withdrawing (e.g., -NO₂, -CF₃, -CN)Inductive Electron Withdrawal (Negative I-effect)Increased Reactivity (e.g., faster hydrolysis rate)Withdraws electron density through the sigma framework, increasing the electrophilicity of the carbonyl carbon. nih.govresearchgate.net
Halogens (e.g., -F, -Cl, -Br)Inductive Electron Withdrawal (Negative I-effect)Increased ReactivityActs as an inductive withdrawing group in aliphatic systems, enhancing the reactivity of the distal functional group. nih.gov
Electron-Donating (e.g., -CH₃, -Alkyl)Inductive Electron Donation (Positive I-effect)Decreased ReactivityDonates electron density through the sigma framework, reducing the electrophilicity of the carbonyl carbon. nih.gov
Groups with Lone Pairs (e.g., -OH, -NH₂, -OCH₃)Inductive Electron Withdrawal (Negative I-effect)Increased ReactivityDespite being resonance donors in aromatic systems, they act as inductive withdrawing groups in saturated systems like BCO, increasing reactivity. nih.gov

Derivatization and Functionalization Strategies for Ethyl Bicyclo 2.2.2 Octane 1 Carboxylate

Modifications of the Bridgehead Ester Group

The ester functional group at the bridgehead position is the primary site for initial derivatization, allowing for the introduction of a wide range of functionalities through standard organic transformations.

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks further derivatization pathways, such as amidation. This is typically achieved through base-mediated hydrolysis, also known as saponification. This reaction proceeds in high yield and is a common step in the synthesis of more complex BCO derivatives. For instance, the saponification of related bicyclic esters has been reported to provide the corresponding carboxylic acids in yields as high as 90%. nih.gov The general conditions involve treating the ester with a strong base like potassium hydroxide (B78521) or sodium hydroxide in an aqueous or alcoholic solvent. dtu.dk

The resulting bicyclo[2.2.2]octane-1-carboxylic acid is a stable, crystalline solid that serves as a versatile intermediate. cymitquimica.com Its rigid structure and the electronic properties of the carboxylic acid group have been studied in comparison to other bicyclic systems.

Table 1: Representative Conditions for Saponification of Bicyclo[2.2.2]octane Esters

Reactant Base Solvent Yield Reference
Bicyclic Ester Potassium Hydroxide (KOH) Water High dtu.dk
Substituted Bicyclic Ester Not Specified Not Specified 90% nih.gov

Once converted to bicyclo[2.2.2]octane-1-carboxylic acid, the molecule can be readily transformed into amides. A common strategy involves converting the carboxylic acid into a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) in a suitable solvent such as benzene (B151609). google.com.na The resulting bicyclo[2.2.2]octane-1-carbonyl chloride can then be reacted with a primary or secondary amine to form the desired amide bond. google.com.naevitachem.com For example, bubbling ammonia (B1221849) through a benzene solution of the acid chloride yields bicyclo[2.2.2]octan-1-amide. google.com.na Similarly, reaction with N,N-dimethylamine can produce the corresponding tertiary amide. beilstein-journals.org

Direct conversion from the ethyl ester is less common but can be achieved under certain conditions. Other nucleophilic additions to the ester carbonyl are also possible. For example, reduction of the ester group using reducing agents like sodium borohydride (B1222165) can yield the corresponding primary alcohol, bicyclo[2.2.2]octane-1-methanol. google.com.na

Selective Functionalization of the Bicyclo[2.2.2]octane Hydrocarbon Skeleton

Modifying the saturated hydrocarbon framework of the BCO cage is more challenging due to the inertness of C-H bonds. However, modern synthetic methods have enabled the selective introduction of functional groups at various positions on the skeleton.

Direct C-H activation is a powerful strategy for functionalizing the BCO core. This approach avoids the need for pre-installed functional groups and allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. Research in this area has often focused on the use of transition metal catalysts. Chiral cyclopentadienyl (B1206354) (Cp) rhodium(I) complexes, in particular, have been developed for asymmetric C-H activation reactions on substrates containing a BCO fused ring system. bohrium.comnih.gov These catalysts have shown high yields and excellent enantioselectivity in reactions of benzamides with quinones, demonstrating the potential for precise, stereocontrolled functionalization of the BCO framework. nih.gov While these examples often involve more complex fused systems, the principles can be extended to simpler BCO derivatives like ethyl bicyclo[2.2.2]octane-1-carboxylate, potentially using the ester or a derivative as a directing group.

The introduction of halogens, particularly at the bridgehead positions, is a key step for further derivatization. Direct iodination of the bicyclo[2.2.2]octane core can be achieved through radical-mediated pathways, for instance, by refluxing the BCO precursor with excess iodine in a solvent like carbon tetrachloride. Metal-mediated methods using reagents such as N-iodosuccinimide (NIS) in the presence of silver(I) or copper(I) salts can offer improved control and yield. Bromination at the bridgehead can be accomplished via brominative decarboxylation of the corresponding carboxylic acid, a reaction known as the Hunsdiecker reaction. acs.org

The introduction of hydroxyl groups onto the saturated BCO skeleton is less direct. Most methods rely on the functionalization of unsaturated BCO precursors. For example, dihydroxylation of the double bond in bicyclo[2.2.2]octene derivatives using reagents like osmium tetroxide can produce diols with high stereoselectivity. adelaide.edu.auacs.org Subsequent reduction of other functionalities on the ring can then lead to polyhydroxylated BCO compounds, which are valuable as glycosidase inhibitors. nih.govresearchgate.net

Table 2: Methods for Functionalization of the BCO Skeleton

Functional Group Method Reagents Key Features Reference(s)
Iodine Radical Iodination I₂ in CCl₄ Direct functionalization of bridgehead C-H bonds.
Iodine Metal-Mediated Iodination N-Iodosuccinimide (NIS), Ag(I) or Cu(I) salts Potentially improved regioselectivity and yield.
Bromine Brominative Decarboxylation Bromine, Mercury(II) Oxide Functionalizes bridgehead via carboxylic acid precursor. acs.org

| Hydroxyl | Dihydroxylation of Alkene | Osmium Tetroxide (OsO₄) | Requires an unsaturated BCO precursor; highly stereoselective. | adelaide.edu.auacs.org |

Synthesis of Analogues and Homologues with Varied Alkyl or Aryl Moieties

Creating a library of analogues of this compound is crucial for applications like drug discovery. This can be achieved by varying the ester group or by modifying the BCO skeleton with different substituents.

The synthesis of different esters (e.g., methyl, propyl, or aryl esters) can be readily accomplished by standard esterification of bicyclo[2.2.2]octane-1-carboxylic acid with the corresponding alcohol under acidic catalysis. cdnsciencepub.com

More complex analogues with substituents on the BCO ring can be synthesized through multi-step sequences. Tandem reactions, such as domino Michael/Michael reactions, have been developed to construct the BCO core with excellent control over stereochemistry, providing access to a wide range of substituted bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. researchgate.netrsc.org These methods allow for the incorporation of various functional groups onto the cyclohexane (B81311) precursor, which are then carried into the final bicyclic product. The Diels-Alder reaction is another cornerstone for constructing the BCO skeleton, enabling the synthesis of diverse derivatives by reacting different dienes and dienophiles. arkat-usa.orgcdnsciencepub.com

Preparation of Chiral Derivatives for Advanced Stereochemical Research

The rigid bicyclo[2.2.2]octane framework of this compound serves as a valuable scaffold for the design of chiral molecules. The synthesis of enantiomerically pure or enriched derivatives of this compound is crucial for their application in advanced stereochemical research, including their use as chiral building blocks, ligands for asymmetric catalysis, and probes for studying chiroptical phenomena. Key strategies for accessing these chiral derivatives include asymmetric synthesis, chiral resolution of racemic mixtures, and the use of chiral auxiliaries.

A significant advancement in the direct synthesis of chiral bicyclo[2.2.2]octane-1-carboxylates is the use of organocatalysis. rsc.orgconsensus.appresearchgate.net A metal-free tandem reaction has been developed that provides access to a variety of these compounds in good to excellent yields and with high enantioselectivities. rsc.orgconsensus.app This approach is significant for its mild and operationally simple conditions, avoiding the use of metal catalysts. rsc.org

Another effective method for obtaining chiral derivatives is through the enzymatic resolution of racemic bicyclo[2.2.2]octene precursors. researchgate.net This strategy leverages the high stereoselectivity of enzymes to separate enantiomers, providing a reliable route to optically active bicyclic compounds that can be further elaborated. researchgate.netresearchgate.net

Furthermore, the derivatization of the bicyclo[2.2.2]octane core into chiral amines and amino acids has proven to be a fruitful strategy for creating versatile chiral scaffolds. For instance, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives have been synthesized and utilized as constrained bridged scaffolds in the development of foldamers and chiral catalysts. nih.govacs.org Similarly, cis-2,5-diaminobicyclo[2.2.2]octane has been established as a new chiral scaffold for asymmetric catalysis. nih.gov These derivatives, with their well-defined three-dimensional structures, are instrumental in transferring chiral information in asymmetric transformations.

The resulting chiral derivatives of this compound are valuable tools in advanced stereochemical research. Their rigid conformation makes them excellent candidates for chiral ligands in asymmetric catalysis, where they can induce high levels of stereocontrol. snnu.edu.cnsnnu.edu.cn They have been successfully employed in a range of asymmetric reactions, including Diels-Alder reactions, aldol (B89426) condensations, and Henry reactions. nih.govnih.govrsc.org The predictable stereochemical outcomes from reactions catalyzed by metal complexes bearing ligands derived from the bicyclo[2.2.2]octane scaffold highlight their potential in asymmetric synthesis. nih.gov

Representative Strategies for the Preparation of Chiral Bicyclo[2.2.2]octane Derivatives

StrategyDescriptionKey FeaturesRepresentative Substrates/Reagents
Organocatalytic Asymmetric Tandem ReactionA metal-free approach to directly synthesize enantiomerically enriched bicyclo[2.2.2]octane-1-carboxylates. rsc.orgconsensus.appHigh enantioselectivity, mild reaction conditions, operational simplicity. rsc.orgα'-Ethoxycarbonyl cyclohexenone, nitroolefins, organic base catalyst.
Enzymatic ResolutionSeparation of enantiomers of a racemic bicyclo[2.2.2]octene derivative through enzyme-catalyzed hydrolysis. researchgate.netHigh stereoselectivity, access to optically pure starting materials. researchgate.netresearchgate.netRacemic bicyclo[2.2.2]octene esters, lipases, or esterases. researchgate.netresearchgate.net
Asymmetric Diels-Alder ReactionUse of chiral acryaltes in a Diels-Alder reaction with 1-aminocyclohexadiene to produce enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives. deepdyve.comacs.orgHigh diastereoselectivity, introduction of chirality at the bridgehead position.1-Aminocyclohexadiene, chiral acrylate (B77674). deepdyve.com

Applications of Chiral Bicyclo[2.2.2]octane Derivatives in Asymmetric Synthesis

Chiral DerivativeApplicationType of Asymmetric ReactionObserved Outcome
cis-2,5-Diaminobicyclo[2.2.2]octane-derived salen-metal complexesChiral CatalystCyclopropanation, Nozaki-Hiyama-Kishi allylation, Hetero-Diels-Alder, Henry condensation. nih.govHigh enantioselectivity in the formation of a variety of chiral products. nih.gov
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC)-containing tripeptidesOrganocatalystAldol reaction. nih.govA range of aldol products with high enantioselectivity. nih.govacs.org
1,2-Diaminobicyclo[2.2.2]octane (DABO)-derived ligandsChiral Ligand for Copper CatalysisHenry reaction. nih.govHigh efficiency and enantioselectivity. nih.gov

Academic Applications of Ethyl Bicyclo 2.2.2 Octane 1 Carboxylate and Its Derivatives Strictly Excluding Prohibited Elements

Role as a Versatile Synthetic Intermediate and Building Block in Complex Chemical Synthesis

The bicyclo[2.2.2]octane (BCO) framework, inherent to Ethyl bicyclo[2.2.2]octane-1-carboxylate, is a highly valued building block in synthetic organic chemistry. rsc.org Its rigid structure allows for precise spatial arrangement of functional groups, making it an important intermediate for the synthesis of complex molecular architectures. rsc.org Derivatives of bicyclo[2.2.2]octane-1-carboxylic acid are considered key intermediates in the discovery of new molecules. Researchers have developed various synthetic methods, including metal-free tandem reactions and oxidative cyclizations, to produce these bicyclic structures with high efficiency and stereochemical control. rsc.org These methods facilitate the creation of a wide range of functionalized bicyclic octanes from simple starting materials under mild conditions. rsc.orgresearchgate.net

Precursor in Natural Product Synthesis (e.g., bicyclic portions)

The bicyclo[2.2.2]octane unit is a "privileged structure" found in a multitude of natural products, including terpenes and various types of alkaloids such as atisanes, atisine-, and denudatine-type alkaloids. rsc.orggoogle.com Consequently, this compound and related compounds serve as crucial early-stage intermediates for the total synthesis of these complex molecules. rsc.org

Notably, this bicyclic scaffold is a core feature in biologically significant molecules like the antibiotic platencin (B21511), maoecrystal V, and crotogoudin. rsc.org The synthesis of platencin and its analogues, in particular, has driven the development of new methods for preparing bicyclo[2.2.2]octane-1-carboxylates on a large scale. rsc.org The ability to construct the bicyclic core efficiently is a critical step in the synthetic strategies for these natural products. researchgate.net

Construction of Rigid Molecular Scaffolds and Frameworks

The inherent rigidity of the bicyclo[2.2.2]octane system makes it an ideal component for the construction of well-defined molecular scaffolds. rsc.orglu.se This framework provides a stable, non-aromatic, and sterically demanding core that can be used to control the three-dimensional arrangement of appended chemical functionalities. researchgate.netibmmpeptide.com This property is exploited in various fields, from designing paclitaxel (B517696) mimetics with a rigid core to developing non-covalent inhibitors for viral proteases. lu.senih.gov The constrained nature of the BCO scaffold reduces conformational freedom, which is a desirable trait in the design of molecules with specific binding properties. ibmmpeptide.com Its use as a bioisostere for aromatic rings is also a key application, where it mimics the size and shape of a benzene (B151609) moiety while imparting different electronic and physical properties. researchgate.net

Utilization in Materials Science Research (Focus on chemical synthesis and structural role)

In materials science, the bicyclo[2.2.2]octane motif is prized for the rigidity and thermal stability it imparts to larger molecular structures. core.ac.uk Derivatives such as bicyclo[2.2.2]octane diols and diacids are employed as building blocks for advanced materials where a robust and predictable structure is essential. google.comgoogle.com

Monomers for Specialty Polymer Synthesis (e.g., polyesters with rigid backbones)

Bicyclo[2.2.2]octane diols and diacids are recognized as valuable specialty monomers for the synthesis of polymers like polyesters. google.comgoogle.com Incorporating the rigid BCO unit into the polymer backbone can significantly affect the material's properties. For instance, replacing a more flexible, non-bicyclic ring structure with a bicyclo[2.2.2]octane structure can increase the thermal and oxidative stability of the resulting polymer. core.ac.uk When both the diol and diacid monomers contain the bicyclic framework, a significant increase in the polymer's melting point and stability is often observed. core.ac.uk

BCO-based MonomerPolymer TypeResulting PropertyReference
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidPolyesterIncreased thermal stability core.ac.uk
Bicyclo[2.2.2]octane-1,4-diolPolyesterHigher melting point compared to some linear glycol analogues core.ac.uk
2,5-dihydroxy-1,4-dicarboxybicyclo[2.2.2]octanePolyesterUsed as a monomer with hexane-1,6-diol core.ac.uk

Rigid Linkers in Molecular Electronics and Supramolecular Assemblies

The BCO scaffold serves as a unique rigid linker in the fields of molecular electronics and supramolecular chemistry. researchgate.net Its saturated, non-conjugated structure provides a fixed distance and orientation between two connected functional units, making it an excellent component for studying electron transfer processes. acs.orgcore.ac.uk Unlike flexible chains, the rigid BCO framework prevents the formation of intramolecular exciplexes and slows down non-productive back electron transfer, allowing for more effective study of conformational effects on these reactions. core.ac.uk

In supramolecular chemistry, the BCO core is used to build larger, self-assembled structures. rsc.org For example, derivatives of BCO have been used to create helical supramolecular structures in the solid state through hydrogen bonding. rsc.org Furthermore, linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid are employed in the construction of metal-organic frameworks (MOFs). researchgate.net The aliphatic nature of the BCO linker, as opposed to more common aromatic linkers, can lead to the formation of highly transparent MOFs. researchgate.net

Application AreaRole of BCO ScaffoldKey FindingReference
Molecular ElectronicsRigid molecular bridgeMediates donor-acceptor electronic interaction for electron tunneling studies. acs.org
Supramolecular AssembliesBuilding blockForms supramolecular helices through hydrogen bonding. rsc.org
Metal-Organic Frameworks (MOFs)Rigid organic linkerEnables synthesis of transparent MOFs due to its non-aromatic nature. researchgate.net
Single-Molecule InsulatorsMolecular coreExhibits suppressed electronic transmission due to σ-interference effects. researchgate.net

Applications in Catalysis Research as Ligand Precursors or Organocatalysts

The well-defined and rigid stereochemistry of the bicyclo[2.2.2]octane framework makes it an excellent scaffold for the design of chiral ligands and organocatalysts used in asymmetric synthesis. lu.se By attaching coordinating functional groups to the BCO core, researchers can create catalysts that effectively control the stereochemical outcome of chemical reactions.

Derivatives such as 1,3- and 1,4-diols based on the BCO framework have been synthesized and, in combination with titanium(IV) isopropoxide, tested as catalysts in the asymmetric reduction of ketones and the asymmetric addition of dimethylphosphite (B8804443) to aldehydes. lu.se Similarly, chiral diamines built upon the BCO scaffold, such as cis-2,5-diaminobicyclo[2.2.2]octane, have been used to prepare "salen" ligands. nih.gov Metal complexes of these ligands have proven to be effective catalysts for enantioselective reactions, including Nozaki-Hiyama-Kishi allylations and hetero-Diels-Alder cycloadditions. nih.gov The rigid bicyclic scaffold places the substrate in a predictable orientation relative to the catalytic metal center, leading to a consistent stereochemical outcome. nih.gov While less common, this compound itself has been mentioned as a catalyst in the synthesis of palladium complexes. biosynth.com

Development of Molecular Probes for Spectroscopic and Mechanistic Studiesamsterdamumc.nl

The rigid bicyclo[2.2.2]octane framework, a key structural feature of this compound, provides a stable and predictable scaffold for the development of sophisticated molecular probes. These probes are instrumental in spectroscopic analysis and in elucidating complex reaction mechanisms. The ethyl carboxylate group often serves as a versatile chemical handle for introducing reporter groups, such as fluorophores or radioisotopes, which are essential for detection and quantification in various advanced scientific investigations.

One of the prominent applications of bicyclo[2.2.2]octane derivatives is in the development of radiolabeled ligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques rely on the detection of gamma rays emitted by radionuclides incorporated into a probe molecule. The design of such probes involves the strategic placement of a radioisotope, such as Fluorine-18 or Iodine-123, onto the bicyclo[2.2.2]octane core.

For instance, fluorinated derivatives of bicyclo[2.2.2]octane are of significant interest for the synthesis of ¹⁸F-labeled PET tracers. researchgate.netnih.gov The synthesis of these probes often involves the use of electrophilic fluorinating agents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. acs.org The rigid nature of the bicyclo[2.2.2]octane cage allows for precise control over the spatial orientation of the radionuclide, which is crucial for achieving high receptor affinity and selectivity.

In a similar vein, bridgehead iodinated bicyclo[2.2.2]octyl analogues have been synthesized and evaluated as potential SPECT ligands for the 5-HT₁A receptor. Although in a specific study the brain uptake of the developed radioligands was found to be lower than desired, the research highlights the utility of the bicyclo[2.2.2]octane scaffold in designing probes for neuroreceptor imaging. The stability of the carbon-iodine bond on the bicyclo[2.2.2]octane framework was demonstrated to be stable in vivo, a critical characteristic for a successful imaging agent.

The following table summarizes key aspects of molecular probes based on the bicyclo[2.2.2]octane scaffold:

Probe Type Scaffold Reporter Group Spectroscopic Technique Application Reference
Fluorinated TracerBicyclo[2.2.2]octaneFluorine-18Positron Emission Tomography (PET)In vivo imaging researchgate.netnih.gov
Iodinated LigandBicyclo[2.2.2]octaneIodine-123Single Photon Emission Computed Tomography (SPECT)5-HT₁A receptor imaging

Beyond radioisotope-based probes, the bicyclo[2.2.2]octane core is also valuable in mechanistic studies due to its conformational rigidity. This rigidity helps in dissecting through-bond and through-space electronic effects, which are fundamental to understanding reaction mechanisms. By strategically placing substituents on the bicyclo[2.2.2]octane framework, researchers can systematically probe the influence of electronic and steric factors on reaction rates and pathways. The predictable geometry of this scaffold minimizes conformational ambiguities, thereby allowing for a more straightforward interpretation of experimental data.


Advanced Analytical Methodologies for the Structural Elucidation and Characterization of Ethyl Bicyclo 2.2.2 Octane 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of Ethyl bicyclo[2.2.2]octane-1-carboxylate in solution. One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. For cage-like polycyclic compounds, complete signal assignments often require more advanced, multidimensional techniques. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values for the bicyclo[2.2.2]octane core and ethyl ester group based on analogous structures. Actual values may vary.

Atom PositionPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C1 (Bridgehead, quat.)40-50--
C2, C3, C5, C6 (CH₂)24-322H1.60-1.80
C4 (Bridgehead, CH)28-351H1.80-2.00
C7, C8 (CH₂)24-322H1.60-1.80
C=O (Ester)170-175--
O-CH₂ (Ethyl)60-652H4.00-4.20 (q)
CH₃ (Ethyl)14-163H1.20-1.35 (t)

Multidimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for definitively assigning the complex and often overlapping signals in the spectra of bicyclic molecules. researchgate.netresearchgate.net

2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity between the protons on the bicyclic framework, for example, linking the bridgehead proton at C4 to its adjacent methylene (B1212753) protons. researchgate.netyoutube.com It also confirms the coupling between the methylene and methyl protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.comyoutube.com It is a powerful tool for assigning the carbon signals of the bicyclic cage by linking them to their corresponding, more easily distinguished, proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²JHC, ³JHC). youtube.comyoutube.com This is crucial for identifying quaternary carbons, such as the bridgehead carbon (C1) bearing the ester group and the carbonyl carbon. Correlations would be expected between the protons on C2 and C6 and the quaternary carbon C1, as well as the carbonyl carbon, thus confirming the placement of the ethyl carboxylate group at the bridgehead position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. bath.ac.uk In the rigid bicyclo[2.2.2]octane system, NOESY can be used to confirm stereochemical relationships and the three-dimensional structure of the molecule. researchgate.net For substituted derivatives, it is essential for establishing endo/exo stereochemistry. researchgate.netresearchgate.net

While solution-state NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can provide detailed information about the molecular conformation and packing arrangements in the crystalline state. For bicyclo[2.2.2]octane derivatives, ssNMR can be used to analyze ring strain and the conformational preferences of substituents, which may differ from the solution state. Studies on related bicyclic systems have demonstrated the utility of ssNMR in understanding the dynamics and conformational properties within a crystal lattice. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. ucl.ac.uk By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS can provide an unambiguous molecular formula (C₁₁H₁₈O₂ for the target compound). thieme-connect.de

In addition to precise mass determination, mass spectrometry reveals characteristic fragmentation patterns upon ionization. For bicyclo[2.2.2]octane-1-carboxylate derivatives, a pronounced molecular ion peak is typically observed. plymouth.ac.uk A common fragmentation pathway reported for substituted bicyclo[2.2.2]octanes is the loss of an ethyl group (a fragment with a mass of 29 Daltons, ·C₂H₅), leading to a significant M-29 ion. plymouth.ac.uk Other characteristic fragmentations for esters include α-cleavage and McLafferty rearrangements, though these are less common for the rigid bicyclic core compared to linear aliphatic esters. nih.govmiamioh.edu Analysis of these fragmentation patterns in tandem MS (MS/MS) experiments can further corroborate the proposed structure. nih.gov

Vibrational Spectroscopy (FT-IR, Raman, VCD) for Functional Group and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

FT-IR and Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. For this compound, the most prominent absorption in the FT-IR spectrum would be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the 1730-1750 cm⁻¹ region. beilstein-journals.org Other key vibrations include the C-O single bond stretches of the ester (around 1100-1300 cm⁻¹) and the C-H stretching and bending modes of the aliphatic bicyclic core and the ethyl group (around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively). beilstein-journals.orgwalshmedicalmedia.com Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information on the vibrations of the carbon skeleton. researchgate.net These experimental spectra can be compared with data from quantum chemical studies, such as those using Density Functional Theory (DFT), for more detailed assignments. walshmedicalmedia.com

Vibrational Circular Dichroism (VCD): VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. uzh.ch For chiral molecules, VCD is exceptionally sensitive to the absolute configuration and conformation in solution. uzh.ch If this compound were synthesized in an enantiomerically enriched form, VCD could be used to determine its absolute configuration by comparing the experimental spectrum to those predicted by DFT calculations for the (R) and (S) enantiomers. researchgate.net It has proven to be a capable method for assigning the absolute configuration of molecules with multiple stereogenic centers, such as bicyclic derivatives. researchgate.netmdpi.com

X-ray Crystallography for Single-Crystal Structure Determination and Absolute Configuration

X-ray crystallography provides the most definitive structural information by mapping the electron density of a molecule in its crystalline solid state. This technique can precisely determine bond lengths, bond angles, and the absolute spatial arrangement of all atoms in the molecule. researchgate.net For derivatives of bicyclo[2.2.2]octane, X-ray crystallography has been successfully used to determine the crystal structure and confirm stereochemical assignments. researchgate.netnih.gov A successful single-crystal X-ray diffraction experiment on this compound would yield a three-dimensional model of the molecule, confirming the rigid cage structure and the conformation of the ethyl ester group. researchgate.netnih.gov If a chiral crystal is formed, this method can also unambiguously determine the absolute configuration of the molecule. rsc.org

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., chiral HPLC for enantiomeric excess)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. For chiral molecules, specialized chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric excess (ee) of a sample. sigmaaldrich.com

The enantiomeric separation of bicyclo[2.2.2]octane derivatives has been successfully achieved using chiral stationary phases (CSPs). nih.govscispace.com For instance, macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) and Cinchona alkaloid-based zwitterionic CSPs have been shown to resolve enantiomers of bicyclo[2.2.2]octane-based amino acids. nih.govresearchgate.net The separation is typically performed using reversed-phase, polar organic, or polar ionic mobile phases, and the choice of mobile phase composition, including additives and pH, is critical for achieving baseline separation. nih.govscispace.com By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated, which is crucial in asymmetric synthesis. researchgate.net

Future Research Directions and Emerging Paradigms in Ethyl Bicyclo 2.2.2 Octane 1 Carboxylate Chemistry

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules based on the bicyclo[2.2.2]octane core is increasingly benefiting from the integration of automated synthesis and continuous-flow chemistry. These platforms offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the potential for high-throughput screening and library generation.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. For photochemical reactions involving bicyclic systems, flow reactors provide superior light penetration and irradiation homogeneity compared to batch setups, which can dramatically improve reaction rates and selectivity. acs.org The ability to safely handle hazardous intermediates and reagents is another key advantage, expanding the accessible chemical space for derivatizing the BCO scaffold.

Automated platforms can integrate synthesis, purification, and analysis, accelerating the discovery-to-production pipeline. For instance, the principles used in the automated solid-phase synthesis of complex molecules like prexasertib, which utilizes a bicyclo[2.2.2]octane-1-carboxylate moiety, can be adapted for the high-throughput synthesis of diverse libraries based on ethyl bicyclo[2.2.2]octane-1-carboxylate. nih.gov By immobilizing a BCO-based starting material on a solid support, a sequence of reactions can be performed in an automated fashion to generate a multitude of derivatives for screening and optimization.

Table 1: Comparison of Batch vs. Flow Chemistry for Bicyclic Compound Synthesis

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Poor, potential for hotspotsExcellent, high surface-area-to-volume ratio
Mass Transfer Often limited by stirringEnhanced due to small channel dimensions
Safety Large volumes of hazardous materialsSmall reactor volumes, improved containment
Scalability Difficult, requires re-optimizationStraightforward by running longer or in parallel
Photochemistry Inefficient light penetrationUniform irradiation, high efficiency acs.org

Computational Design and Predictive Modeling for Novel Bicyclic Architectures

Computational chemistry and predictive modeling are becoming indispensable tools for the de novo design of novel molecules built upon the bicyclo[2.2.2]octane scaffold. core.ac.uk The rigid, well-defined geometry of the BCO core makes it an ideal template for structure-based drug design and the rational design of functional materials.

Researchers are utilizing molecular docking and pharmacophore modeling to design BCO-based molecules that can fit precisely into the active sites of biological targets. For example, the BCO scaffold has been computationally evaluated as a core element for non-covalent inhibitors of the SARS-CoV-2 main protease, where its rigid structure allows for the precise orientation of functional groups to mimic key binding interactions. mdpi.comnih.gov Similarly, computational models have been used to design BCO systems that mimic the helical peptide motifs involved in protein-protein interactions, such as the binding of steroid receptor coactivators to nuclear receptors. nih.gov

Predictive modeling extends beyond biological activity. In materials science, quantum chemical calculations are used to predict the electronic and mechanical properties of BCO-containing structures. For instance, calculations can evaluate the suitability of BCO derivatives as molecular linkers in host-guest complexes or as components in single-molecule electronic devices. researchgate.net These in silico methods allow for the rapid screening of virtual libraries of novel bicyclic architectures, prioritizing the most promising candidates for synthesis and reducing the time and resources spent on trial-and-error experimentation.

Sustainable Synthesis and Catalytic Transformations of Bicyclo[2.2.2]octane Derivatives

A major thrust in modern organic chemistry is the development of sustainable and environmentally benign synthetic methods. Research on bicyclo[2.2.2]octane derivatives reflects this trend, with a strong focus on organocatalysis and the use of eco-friendly reagents and conditions.

Organocatalysis, which uses small organic molecules as catalysts instead of traditional metal-based ones, has emerged as a powerful strategy for the asymmetric synthesis of BCO derivatives. Chiral organocatalysts, such as modified proline derivatives and oxaziridiniums, can facilitate the enantioselective construction of the bicyclic core, yielding products with high optical purity. nih.govacs.org These methods are often performed under mild, metal-free conditions, reducing hazardous waste. rsc.org A notable advance is the development of tandem reactions that allow for the rapid, enantioselective synthesis of functionalized bicyclo[2.2.2]octane-1-carboxylates from simple starting materials in a single pot. rsc.org

Furthermore, structurally related compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) are themselves employed as inexpensive, non-toxic, and highly efficient base catalysts for a wide range of organic transformations, embodying the principles of green chemistry. eurjchem.com The development of these catalytic systems is crucial for making the synthesis of complex BCO derivatives more atom-economical and sustainable.

Table 2: Examples of Sustainable Catalytic Approaches to BCO Scaffolds

Catalytic SystemReaction TypeKey AdvantagesReference
Diphenylprolinol Silyl (B83357) EtherDomino Michael/Michael ReactionMetal-free, high enantioselectivity researchgate.net
Chiral Oxaziridiniumortho-Hydroxylative Phenol DearomatizationOrganocatalytic, enantioselective synthesis of BCOs nih.gov
p-Dodecylphenylsulfonamide-modified ProlineAza-Diels-AlderAsymmetric synthesis of N-containing BCOs acs.org
1,4-Diazabicyclo[2.2.2]octane (DABCO)Various (e.g., multicomponent reactions)Inexpensive, eco-friendly, non-toxic base catalyst eurjchem.com

Exploration of Novel Reactivity Patterns under Extreme Conditions or Nontraditional Catalysis

The exploration of novel reactivity for bicyclo[2.2.2]octane derivatives is being driven by the application of non-traditional energy sources and catalytic methods. These emerging paradigms, including photochemistry, electrochemistry, and mechanochemistry, offer pathways to unique chemical transformations that are often inaccessible through conventional thermal methods.

Photocatalysis, particularly with visible light, provides a mild and selective way to activate organic molecules. beilstein-journals.org The rigid BCO skeleton can be functionalized through photoredox-catalyzed reactions, enabling, for example, the oxidative scission of specific C-C bonds within the framework to generate highly functionalized cyclohexene (B86901) structures. acs.org The integration of photochemistry with flow systems is particularly powerful, allowing for safe and efficient scale-up. acs.org

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is another promising frontier. This solvent-free technique can accelerate reactions, enable transformations involving insoluble reagents, and sometimes lead to different product selectivities compared to solution-phase chemistry. beilstein-journals.org The application of photomechanochemistry, where light and mechanical force are used in concert, could unlock entirely new reaction pathways for modifying the BCO core. beilstein-journals.org Additionally, the study of BCO systems under high pressure can reveal fundamental insights into reaction mechanisms and lead to the formation of unique bridged-ring structures. unigoa.ac.in

Expanding the Scope of Bicyclo[2.2.2]octane Scaffolds in Advanced Materials Design at the Molecular Level

The unique structural properties of the bicyclo[2.2.2]octane scaffold—its rigidity, defined geometry, and predictable dimensions—make it an exceptional building block for the bottom-up design of advanced functional materials. This compound serves as a crucial synthetic precursor to key components, such as the corresponding dicarboxylic acids, used in these materials.

A prominent application is in the construction of Metal-Organic Frameworks (MOFs). Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, derived from the ester, is used as a linear, rigid linker to connect metal nodes, forming highly porous and crystalline materials. researchgate.net Unlike traditional aromatic linkers, the aliphatic BCO linker enhances the transparency of the resulting MOF, making them suitable for optical applications. mdpi.com

The BCO unit's ability to function as a molecular rotor is another exciting area of research. When incorporated into a crystalline lattice, such as a MOF or other amphidynamic crystals, the BCO core can undergo rapid, low-barrier rotation about its 1,4-axis. researchgate.net This controlled molecular motion is the basis for creating molecular machines, switches, and motors. Researchers have successfully constructed MOFs containing multiple, distinct BCO-based rotors and have even demonstrated control over their dynamics using external stimuli like CO2 adsorption or visible light via energy transfer from a photosensitizer also built into the framework. acs.orgacs.org These advancements are paving the way for the development of "smart" materials with tunable dielectric, optical, or mechanical properties.

Q & A

Q. What are the common synthetic routes for Ethyl bicyclo[2.2.2]octane-1-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A metal-free tandem reaction using α′-ethoxycarbonyl cyclohexenone and nitroolefin via a formal [4+2] cycloaddition is a key route. Optimization involves selecting bases like DBU or TBAF·3H₂O, which achieve yields up to 97% and enantioselectivity >95% . Critical parameters include solvent choice (DCM), catalyst loading (3 mol%), and temperature (room temperature). Reaction monitoring via ¹H NMR and chiral HPLC ensures purity and enantiomeric excess .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and avoid skin/eye contact. Work in a well-ventilated area with flame-retardant antistatic clothing. Store in tightly sealed containers away from ignition sources. Spills should be vacuumed or swept into a chemically inert container, followed by disposal via licensed waste management services .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterize using high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR for structural elucidation. Chiral HPLC determines enantiopurity, while differential scanning calorimetry (DSC) assesses thermal stability. For derivatives, X-ray crystallography or IR spectroscopy may verify functional groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved without metal catalysts?

  • Methodological Answer : An organocatalytic approach using chiral organic bases (e.g., TBAF) in DCM induces an open transition state, enabling enantioselectivity >99%. Substrate scope studies show electron-withdrawing groups (e.g., 4-NO₂-C₆H₄) enhance yields (up to 96%) and selectivity. Mechanistic studies via kinetic isotopic effects (KIE) confirm non-metal pathways .

Q. What strategies enable functionalization of the bicyclo[2.2.2]octane core at unactivated C(sp³)-H bonds?

  • Methodological Answer : Copper-catalyzed intermolecular C-H functionalization with aliphatic carboxylic acids introduces groups like phenylthio (e.g., Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate). Key conditions include Cu(I) catalysts, ligands (e.g., phenanthroline), and radical initiators (e.g., DTBP) at 80–100°C. Regioselectivity is controlled by steric and electronic effects .

Q. How do structural modifications (e.g., amino or hydroxy groups) impact the biological activity of bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Introducing 4-aminobicyclo[2.2.2]octane-1-carboxylate derivatives (e.g., CAS: 135908-33-7) enhances interactions with enzyme active sites. Structure-activity relationship (SAR) studies via in vitro assays (e.g., enzyme inhibition) and molecular docking reveal improved binding affinity with polar substituents. Hydroxy derivatives (e.g., 4-hydroxymethyl variants) show increased solubility and metabolic stability .

Q. What role do bicyclo[2.2.2]octane motifs play in natural product synthesis, and how are biosynthetic analogs accessed?

  • Methodological Answer : The bicyclo[2.2.2]octane scaffold is pivotal in platencin and fungal austamide synthesis. Biosynthetic analogs are generated via heterologous expression in Aspergillus or Penicillium strains, leveraging polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. Chemoenzymatic approaches using ketoreductases or cytochrome P450s enable late-stage diversification .

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